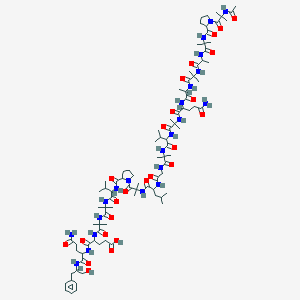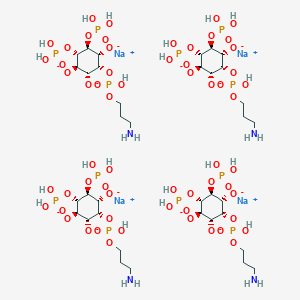![molecular formula C9H6N2S2 B136367 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9](/img/structure/B136367.png)
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. It is a member of the thienopyridine family, which is known for its diverse biological activities. This compound has been shown to have promising anticancer, anti-inflammatory, and antiviral properties, making it a valuable tool in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. It has also been shown to have antiviral activity against several viruses, including the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is its diverse biological activities, making it a valuable tool in various scientific research fields. Its anticancer, anti-inflammatory, and antiviral properties make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile. One of the areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields. Another area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies that could benefit human health.
Synthesemethoden
The synthesis of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile involves a multi-step process that begins with the condensation of 2-aminothiophene and ethyl acetoacetate to form 2-(ethoxycarbonyl)-thieno[3,2-c]pyridine-3-amine. This intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it more suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in various scientific research fields. Its anticancer properties have been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral activity against several viruses, including the Zika virus.
Eigenschaften
CAS-Nummer |
142892-33-9 |
|---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3 |
InChI-Schlüssel |
LHKRIZHEMZWWPS-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
Kanonische SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
Synonyme |
Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




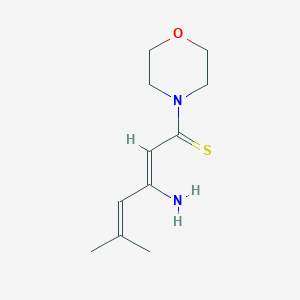
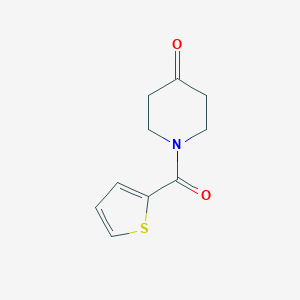
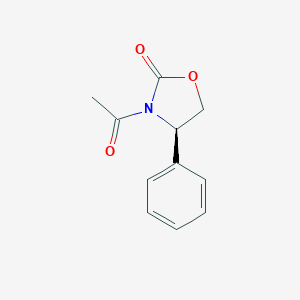
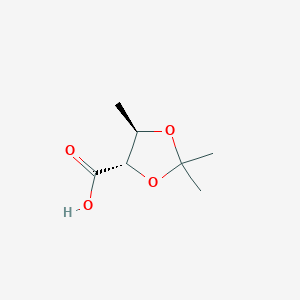
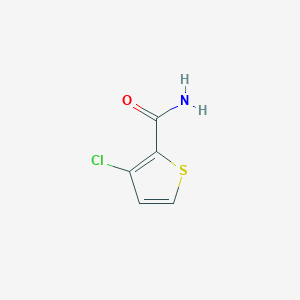

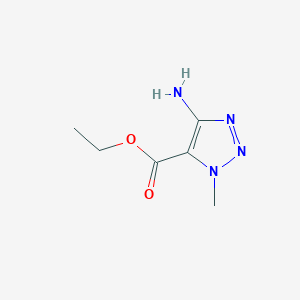
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
